molecular formula C8H9ClN2 B7767279 hydron;3H-isoindol-1-amine;chloride

hydron;3H-isoindol-1-amine;chloride

Cat. No.: B7767279
M. Wt: 168.62 g/mol
InChI Key: MRLAJFUGSBSFDH-UHFFFAOYSA-N
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Description

Hydron;3H-isoindol-1-amine;chloride is a heterocyclic organic compound comprising an isoindole core substituted with an amine group at the 1-position and a chloride counterion. Isoindole derivatives are structurally analogous to indoles but feature a fused benzene ring, which confers distinct electronic and steric properties.

Key structural features include:

  • Isoindole backbone: A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing ring.
  • Amine substitution: The 1-position amine group enhances reactivity and enables salt formation with chloride.
  • Chloride counterion: Stabilizes the protonated amine, influencing solubility and crystallinity.

Properties

IUPAC Name

hydron;3H-isoindol-1-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4H,5H2,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLAJFUGSBSFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1C2=CC=CC=C2C(=N1)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares hydron;3H-isoindol-1-amine;chloride with structurally related indole and isoindole derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Isoindole 1-NH₂, chloride counterion ~180–200 (estimated) Potential pharmacophore; materials
5-Methoxytryptamine hydrochloride Indole 5-OCH₃, 3-(2-aminoethyl), Cl⁻ 252.73 Serotonergic activity
3-Chloro-1H-isoindol-7-amine Isoindole 3-Cl, 7-NH₂ 168.61 Intermediate in dye synthesis
3-(1H-Indol-3-ylmethyl)-imidazole-5-yl derivatives Indole-imidazole hybrid Variable (Cl, F, Br, OCH₃) 345–391 Anticancer and antimicrobial leads
5-Methyltryptamine hydrochloride Indole 5-CH₃, 3-(2-aminoethyl), Cl⁻ 224.72 Neurotransmitter analog
Key Observations:

Core Structure Differences :

  • Isoindole derivatives (e.g., 3-chloro-1H-isoindol-7-amine) exhibit enhanced aromatic stability compared to indoles, affecting π-π stacking interactions in materials .
  • Indole-imidazole hybrids (e.g., compound 77) demonstrate broader bioactivity due to dual heterocyclic motifs .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Methoxy and methyl groups (e.g., 5-methoxytryptamine) improve lipid solubility, influencing pharmacokinetics .

Physicochemical Properties

Property This compound 5-Methoxytryptamine HCl 3-Chloro-1H-isoindol-7-amine
Melting Point Not reported 245–247°C 210–215°C (decomposes)
Solubility Moderate in polar solvents High in water Low in non-polar solvents
Spectral Data (NMR) Aromatic δ 7.2–8.1 ppm (estimated) δ 7.1 (indole H), 3.8 (OCH₃) δ 7.4 (Ar-H), 6.9 (NH₂)
HRESIMS [M+H]⁺ ~181.05 [M+H]⁺ 253.08 [M+H]⁺ 169.03

Q & A

Basic: What are the optimized synthetic routes and critical reaction parameters for preparing 3H-isoindol-1-amine hydrochloride derivatives?

Answer:
Key reagents include methanesulfonic acid and phenylhydrazine hydrochloride, which facilitate cyclization and functionalization of the indole core . Reaction conditions (temperature: 80–120°C, solvent: ethanol/water mixtures, time: 12–24 hrs) are optimized to balance yield (typically 60–85%) and purity. For example, oxidation with KMnO₄ under acidic conditions introduces oxygenated groups, while Pd/C-catalyzed hydrogenation achieves saturation . Hydrochloride salt formation requires stoichiometric HCl in anhydrous ether, followed by recrystallization from ethanol .

Basic: Which analytical techniques are most reliable for characterizing 3H-isoindol-1-amine hydrochloride purity and structural integrity?

Answer:

  • 1H/13C NMR : Confirm amine proton integration (~δ 2.5–3.5 ppm) and aromatic ring signals (δ 6.8–7.6 ppm) .
  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities (<1%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 207.1) .
  • FTIR : Amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) validate salt formation .

Advanced: How can researchers resolve contradictions in reported antimicrobial activities of 3H-isoindol-1-amine derivatives across studies?

Answer:
Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion) or strain-specific responses. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, derivatives with electron-withdrawing substituents (e.g., -Cl) show enhanced Gram-positive activity (MIC: 2–8 µg/mL) but reduced efficacy against Gram-negative strains due to outer membrane barriers . Cross-validate findings with time-kill assays and SEM imaging to confirm membrane disruption .

Advanced: What mechanistic strategies elucidate interactions between 3H-isoindol-1-amine hydrochloride and biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to bacterial DNA gyrase (KD: ~10⁻⁶ M) .
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for Tyr-122 hydrogen bonding) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -15 kJ/mol) during ligand-enzyme binding .

Basic: What protocols ensure stability of 3H-isoindol-1-amine hydrochloride during storage and handling?

Answer:
Store desiccated at -20°C in amber vials to prevent hygroscopic degradation. Stability studies (25°C/60% RH) show <5% decomposition over 6 months. For aqueous solutions, use pH 4–5 buffers (e.g., acetate) to minimize hydrolysis. Monitor via HPLC every 2 weeks .

Advanced: How can computational tools predict reactivity and bioactivity of novel 3H-isoindol-1-amine analogs?

Answer:

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electrophilic sites (e.g., C3-position reactivity) .
  • QSAR Models : Use molecular descriptors (logP, polar surface area) to correlate with antimicrobial IC50 (R² = 0.89) .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA: 45 Ų, logP: 1.8) and cytochrome P450 interactions .

Advanced: What experimental approaches identify metabolic pathways of 3H-isoindol-1-amine hydrochloride in biological systems?

Answer:

  • LC-HRMS : Detect phase I metabolites (e.g., hydroxylation at C5; m/z 223.1) and phase II glucuronides (m/z 399.2) in rat liver microsomes .
  • Radiolabeling : Track 14C-labeled compound excretion in urine (70% within 24 hrs) .
  • CYP450 Inhibition Assays : Identify metabolic enzymes (e.g., CYP3A4-mediated N-dealkylation) using recombinant isoforms .

Basic: How should researchers align theoretical frameworks with experimental design for studying biological activity?

Answer:
Link hypotheses to established mechanisms (e.g., indole-based inhibitors targeting bacterial topoisomerases). Use crystallographic data (PDB: 1KZN) to guide mutagenesis studies (e.g., Ala-119 substitutions reduce binding affinity by 50%) . Validate via comparative analysis with structurally related compounds (e.g., 6-bromo-indazole derivatives) .

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